molecular formula C19H19ClFNO4 B2950138 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794937-83-9

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2950138
CAS No.: 1794937-83-9
M. Wt: 379.81
InChI Key: FNVNCIHGIWAUKY-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 3-chloro-4-fluorobenzylamine and 4-ethoxyphenylacetic acid. These intermediates are then subjected to a series of reactions, including esterification and amidation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO4/c1-2-25-15-6-3-13(4-7-15)10-19(24)26-12-18(23)22-11-14-5-8-17(21)16(20)9-14/h3-9H,2,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNCIHGIWAUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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